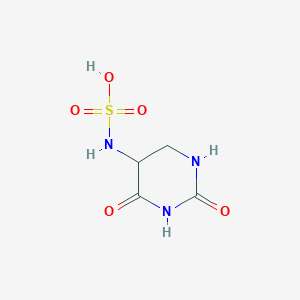

Sulfaminouracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Sulfaminouracil can be synthesized through various chemical routes. One common method involves the interaction of electronically excited singlet and triplet states of riboflavin with this compound in a methanol-water mixture . The rate constants for these processes are determined using stationary fluorescence spectroscopy and laser flash photolysis . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Sulfaminouracil undergoes several types of chemical reactions, including photodegradation, oxidation, and substitution . In the presence of riboflavin, this compound is photodegraded by visible light irradiation, generating reactive oxygen species such as superoxide radical anion and singlet molecular oxygen . These reactive species are involved in the degradation process, leading to various products depending on the reaction conditions . Common reagents used in these reactions include riboflavin, sodium azide, and furfuryl alcohol .

Scientific Research Applications

Sulfaminouracil has a wide range of scientific research applications. In chemistry, it is used as a model compound to study photodegradation processes and the interaction of reactive oxygen species with sulfonamides . In biology and medicine, this compound is studied for its antibacterial properties and potential use in treating infections . It is also used in environmental research to understand its persistence and impact on aquatic ecosystems . Additionally, this compound is utilized in proteomics research as a biochemical reagent .

Mechanism of Action

The mechanism of action of sulfaminouracil involves its role as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, and by inhibiting its synthesis, this compound exerts its antibacterial effects . The compound interacts with molecular targets such as dihydropteroate synthetase, disrupting the folic acid pathway and inhibiting bacterial growth .

Comparison with Similar Compounds

Sulfaminouracil is part of the sulfonamide family, which includes compounds such as sulfamethazine, sulfadiazine, and sulfamethoxazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . Sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . Sulfamethoxazole is often used in combination with trimethoprim to treat various bacterial infections . This compound’s uniqueness lies in its specific photodegradation properties and environmental persistence .

Properties

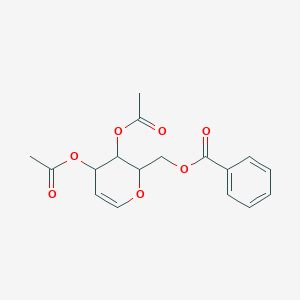

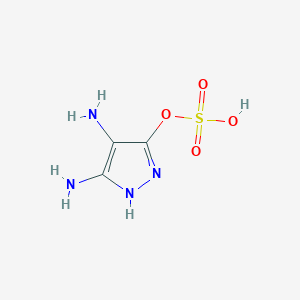

Molecular Formula |

C4H7N3O5S |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

(2,4-dioxo-1,3-diazinan-5-yl)sulfamic acid |

InChI |

InChI=1S/C4H7N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h2,7H,1H2,(H,10,11,12)(H2,5,6,8,9) |

InChI Key |

ULIMVDRMYDULOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)NS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)

![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)

![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)

![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)

![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)

![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)

![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)